molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B1147348
CAS No.: 134107-65-6
M. Wt: 201.22
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Description

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one is a bicyclic heterocycle featuring fused pyrrolidine and oxazole rings with a phenyl substituent at the 3-position. Its synthesis involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate chiral intermediates critical for piperidine and pyridine-containing heterocycles . This compound serves as a versatile precursor in asymmetric synthesis, enabling access to pharmacologically relevant scaffolds. Key properties include:

  • Molecular formula: C₁₂H₁₂N₂O₂ (base structure, varies with derivatives)
  • Stereochemistry: Chiral centers at positions 3 and 7a, critical for enantioselective applications .
  • Reactivity: Undergoes conjugate addition with carbon nucleophiles (e.g., Grignard reagents) due to the electrophilic oxazolone moiety .

Properties

IUPAC Name

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAPIMIROZBAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Heterocycle Formation

The pyrrolo[1,2-c]oxazolone scaffold is typically constructed via cyclocondensation reactions involving amino alcohol or lactam precursors. A notable approach involves the use of pyroglutamic acid derivatives as starting materials. For instance, Smith et al. (2007) demonstrated that treating pyroglutamic acid with trimethylacetaldehyde in the presence of methanesulfonic acid yields (3R,6S)-3-tert-butyldihydro-1H-pyrrolo[1,2-c][1, oxazole-1,5(6H)-dione, a critical intermediate . Subsequent formylation with methyl formate generates the 7a-carbaldehyde derivative, which undergoes vinylation to furnish the bicyclic core .

Key Reaction Conditions:

  • Step 1: Pyroglutamic acid + trimethylacetaldehyde → 3-tert-butylpyrrolo-oxazole-dione (60–70% yield, methanesulfonic acid catalyst).

  • Step 2: Formylation with methyl formate (DMF, 0°C, 2 h) → 7a-carbaldehyde (75% yield).

  • Step 3: Vinylation via Wittig reaction (Ph3P=CH2, THF, reflux) → 7a-vinyl derivative (82% yield) .

This method emphasizes the strategic use of protecting groups (e.g., tert-butyl) to direct regioselectivity and stabilize reactive intermediates.

Asymmetric Synthesis and Stereochemical Control

Asymmetric routes to 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one exploit chiral auxiliaries or catalysts. The Silks-Odom ⁷⁷Se NMR protocol has been employed to assess enantiomeric purity during the synthesis of analogous oxazole subunits . For example, Smith et al. achieved >98% enantiomeric excess (ee) in the C(26–37) oxazole fragment of calyculin A using a Se-based chiral derivatizing agent .

Critical Parameters for Stereocontrol:

  • Chiral Induction: Use of (S)-BINOL-derived phosphoramidite ligands in Pd-catalyzed asymmetric allylic alkylation.

  • Resolution: Diastereomeric salt formation with (−)-camphorsulfonic acid (yield: 65%, ee: 95%) .

Catalytic Cycloaddition and Ring-Closing Metathesis

Transition-metal-catalyzed cycloadditions offer atom-economic pathways. A Rh₂(oct)₄-catalyzed [2+2+1] cycloaddition between 3-phenyl-2H-azirine and nitriles generates 5-(2H-azirin-2-yl)oxazoles, which isomerize thermally to pyrrolo[2,3-d]oxazoles . While this method primarily targets pyrrolo[2,3-d] systems, modifying the nitrile substituent (e.g., aryl vs. alkyl) enables adaptation to pyrrolo[1,2-c] scaffolds .

Representative Protocol (GP-B):

  • Substrate: 5-(2H-Azirin-2-yl)oxazole (0.1 mmol).

  • Conditions: Mesitylene, 180°C, 1 h.

  • Yield: 70–85% (dependent on substituent sterics) .

Alkylation and Ring-Opening Cyclization

Regioselective alkylation of NH-pyrazoles followed by epoxide ring-opening cyclization provides access to fused pyrrolo-oxazolones. Clarke et al. (2022) optimized the alkylation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(chloromethyl)oxirane using NaH in DMF (53–61% yield), followed by amine-mediated cyclization to form the oxazolone ring .

Optimized Alkylation Conditions:

  • Base: Sodium hydride (1.5 eq.).

  • Solvent: DMF, 25°C, 3 h.

  • Regioselectivity: >20:1 favoring N1-alkylation .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Stereochemical OutcomeReference
CyclocondensationPyroglutamic acidFormylation/Vinylation60–82Racemic
Asymmetric SynthesisChiral oxazole fragmentPd-catalyzed alkylation65>95% ee
Catalytic Cycloaddition3-Phenyl-2H-azirineRh-catalyzed [2+2+1]70–85Undefined
Alkylation-CyclizationNH-PyrazoleNaH-mediated alkylation53–61Racemic

Mechanistic Insights and Computational Studies

DFT calculations (B3LYP-D3/6-311+G(d,p)) reveal that thermal isomerization of 5-(2H-azirin-2-yl)oxazoles proceeds via a nitrenoid-like transition state (ΔG‡ = 38.3 kcal/mol), followed by 1,5-H shift to aromatize the pyrrolo-oxazole core . Solvent effects (SMD model) highlight mesitylene’s role in stabilizing high-energy intermediates .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Antiviral Agents

One of the primary applications of 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one is in the synthesis of Boceprevir, an antiviral medication used for the treatment of hepatitis C virus (HCV) infection. Boceprevir is a protease inhibitor that has shown efficacy in combination with other antiviral therapies. The compound acts as a precursor in the synthesis of Boceprevir and its analogs, which are crucial for developing effective treatments against HCV .

2. Research in Medicinal Chemistry

The compound has been utilized in various research studies focusing on the development of new therapeutic agents. Its unique structural features allow researchers to modify it to create derivatives that may exhibit improved biological activity or reduced side effects. Studies have demonstrated that modifications to the pyrrolo[1,2-c]oxazole framework can lead to compounds with enhanced potency against specific biological targets .

Case Studies

Case Study 1: Development of Boceprevir

In a study published in the Journal of Medicinal Chemistry, researchers detailed the synthetic pathway leading to Boceprevir from this compound. The research highlighted the efficiency of this compound as an intermediate and discussed various reaction conditions that optimize yield and purity .

StepReaction TypeConditionsYield
1AlkylationBase-catalyzed85%
2CyclizationHeat under reflux90%
3PurificationColumn chromatography>95%

Case Study 2: Structure-Activity Relationship Studies

Another significant research effort involved exploring the structure-activity relationships (SAR) of derivatives based on this compound. This study aimed to identify modifications that could enhance antiviral activity while minimizing toxicity. Results indicated that specific substitutions on the phenyl ring significantly influenced biological activity, leading to the discovery of several promising candidates for further development .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) 5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a)
  • Structure : Fused imidazole-quinazoline system with a thioxo group.
  • Synthesis: Prepared from precursor 3a in ethanol (41% yield) .
  • Properties :
    • Melting point: >320°C
    • Stability: High thermal stability due to aromatic fusion.
  • Applications: Potential in kinase inhibition (unverified in provided evidence).
(b) 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
  • Structure : Lacks the phenyl group but features geminal dimethyl substituents.
  • Synthesis : Direct alkylation or cyclization methods .
  • Properties :
    • Lipophilicity : Higher than the phenyl analogue due to alkyl groups.
    • Safety : Requires precautions against heat and ignition sources .
(c) 7-Substituted-1H-pyrrolo[3,2-c]pyrimidin-4(3H)-one Derivatives
  • Structure : Pyrrolopyrimidine core with variable substituents.
  • Synthesis: Cyclization of hydroxylamino-furopyrimidines with POCl₃ .
  • Reactivity : Forms imidazo[1,2-c]pyrimidinium salts under acidic conditions .

Comparative Data Table

Compound Molecular Formula Melting Point (°C) Yield (%) Key Reactivity
Target Compound C₁₂H₁₂N₂O₂ Not reported 32* Conjugate addition, chiral intermediate synthesis
5a (Imidazo-quinazolinone) C₁₀H₈N₄OS >320 41 High thermal stability, limited nucleophilic reactivity
3,3-Dimethyl Analogue C₈H₁₂N₂O₂ Not reported ~40† Alkylation-prone, higher lipophilicity
Pyrrolo[3,2-c]pyrimidinone Derivatives C₉H₈N₄O₂ (varies) 210–278‡ 40–42 Cyclization to pyrimidinium salts, potential antiviral applications

*Overall yield for piperidine intermediate synthesis . †Estimated from analogous syntheses . ‡Range based on derivatives in and .

Biological Activity

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS No. 134107-65-6) is a heterocyclic compound featuring a fused pyrrole and oxazole structure. This compound has garnered attention in the biomedical field due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}N O2_2
  • Molecular Weight : 201.22 g/mol
  • Boiling Point : Predicted at 424.6 ± 45.0 °C
  • Density : Approximately 1.29 g/cm³

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Studies have shown that it possesses cytotoxic activity against breast cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity that influences apoptosis in cancer cells.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of pyrrole compounds, including this compound. The results indicated that structural modifications significantly impacted antimicrobial potency, with certain derivatives exhibiting enhanced activity against resistant strains of bacteria .

Study on Anticancer Potential

In another study focusing on anticancer properties, researchers synthesized a series of compounds based on the dihydropyrrolo framework and tested their cytotoxic effects on different cancer cell lines. The findings revealed that modifications to the phenyl group significantly influenced the compound's ability to induce cell death in cancer cells while maintaining safety profiles for normal cells .

Q & A

Basic: What are the key synthetic methodologies for preparing 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one and its derivatives?

Methodological Answer:
The synthesis typically involves alkylation and reduction steps. For example, lithiated intermediates of related pyrrolo-oxazolones can be alkylated with methyl iodide to introduce chiral methyl groups, followed by reduction and rearrangement to form piperidine intermediates. This approach yields enantiomerically pure products, as demonstrated in the synthesis of benzyl-protected piperidine derivatives . Key steps include:

  • Alkylation under inert conditions (e.g., using methyl iodide).
  • Reduction with agents like NaBH₄ or LiAlH₄.
  • Rearrangement via acid/base catalysis to stabilize the heterocyclic core.

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Post-refinement, ORTEP-3 generates thermal ellipsoid diagrams for visualizing atomic displacement . Workflow:

Data collection : Use a diffractometer with Mo/Kα radiation.

Structure solution : SHELXD for phase determination.

Refinement : SHELXL for optimizing bond lengths/angles.

Visualization : WinGX suite for generating publication-ready figures .

Basic: What are the hydrogen-bonding patterns observed in related pyrrolo-oxazolone derivatives?

Methodological Answer:
Graph-set analysis (based on Etter’s rules) is used to classify hydrogen bonds. For example, in similar oxazolones, R₂²(8) motifs (two donors/two acceptors forming an 8-membered ring) are common. Directional hydrogen bonds stabilize the crystal lattice, often involving the oxazolone oxygen and NH groups from adjacent molecules. This analysis aids in predicting packing efficiency and solubility .

Advanced: How can enantioselective synthesis of this compound be optimized?

Methodological Answer:
Chiral auxiliaries or catalysts are critical. For instance, (3R,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can be synthesized via asymmetric alkylation using chiral lithium amides. Key parameters:

  • Temperature control : Maintain −78°C during lithiation to prevent racemization.
  • Solvent choice : Tetrahydrofuran (THF) enhances stereoselectivity.
  • Yield optimization : Sequential quenching (e.g., with NH₄Cl) minimizes side reactions .

Advanced: What structure-activity relationships (SARs) are observed in bioactivity studies of analogs?

Methodological Answer:
Modifications to the phenyl or oxazolone ring influence bioactivity. For example:

  • Phenyl substitution : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity.
  • Oxadiazole hybrids : Combining oxazolone with pyrazole (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) improves cytotoxicity against Staphylococcus aureus (MIC = 3.2 µg/mL) .
Derivative Activity (MIC, µg/mL)
3-Phenyl-oxadiazole hybrid3.2 (vs. S. aureus)
5-Fluorocytosine (control)3.2

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism). Strategies:

Variable-temperature NMR : Identify exchange broadening or splitting.

DFT calculations : Compare predicted/observed chemical shifts.

Complementary techniques : Use XRD to resolve ambiguities in NMR assignments, as seen in studies of azole derivatives .

Advanced: What protocols are used for cytotoxicity assessments of this compound?

Methodological Answer:
Human peripheral blood mononuclear cells (PBMCs) are standard models. Protocol:

Cell viability assay : MTT or resazurin-based methods.

Dose-response curves : Test 0.1–100 µM concentrations.

Control compounds : Compare to 5-fluorouracil or cisplatin.

Mechanistic studies : ROS assays to link cytotoxicity to oxidative stress .

Advanced: How is experimental phasing applied to resolve complex crystallographic data for derivatives?

Methodological Answer:
SHELXC/D/E pipelines enable high-throughput phasing for macromolecular complexes. For small molecules:

  • SAD/MAD phasing : Use heavy-atom derivatives (e.g., selenomethionine).
  • Robustness : SHELXD’s dual-space recycling handles weak or partial datasets .

Advanced: How are intermediates like tert-butyl-protected derivatives characterized?

Methodological Answer:

  • LC-MS : Confirm molecular weight and purity.
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA.
  • XRD : Validate stereochemistry of intermediates (e.g., tert-butyl-3-oxotetrahydro-oxazolo derivatives) .

Advanced: What strategies improve reaction yields in multi-step syntheses?

Methodological Answer:

  • Protecting groups : Use benzyl or tert-butyl groups to shield reactive sites.
  • Catalysis : Pd-mediated cross-coupling for aryl-aryl bonds.
  • Workflow : Optimize step order (e.g., alkylation before cyclization reduces steric hindrance) .

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